Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Description
Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities . These compounds are known to interact with various bacterial species and cancer cell lines .
Mode of Action
Compounds with a similar thiazole nucleus have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Compounds with a similar thiazole nucleus have been associated with various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .
Result of Action
Similar compounds have been reported to exhibit promising antimicrobial activity and anticancer activity against various bacterial species and cancer cell lines .
Biochemical Analysis
Biochemical Properties
Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage. Additionally, it may bind to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, the compound can inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates or depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can interact with DNA, affecting gene expression and leading to changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cellular antioxidant capacity . At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the generation of reactive metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be transported into the nucleus, where it interacts with DNA and nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Properties
IUPAC Name |
methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUZTZTPHDADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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